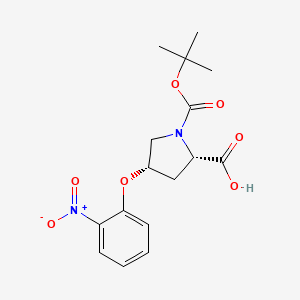
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid, also known as compound CID 20683689, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₆H₂₀N₂O₇
- CAS Number : 218943-94-3
- Molecular Weight : 336.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a nitrophenoxy moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound can interact with various biological targets:
-
Inhibition of Protein-Protein Interactions (PPIs) :
- The compound may inhibit critical PPIs involved in cellular stress responses, particularly the Nrf2-Keap1 interaction, which regulates oxidative stress responses. Inhibition of this pathway can lead to enhanced antioxidant defenses and potential therapeutic effects against oxidative stress-related diseases .
- Antiviral Activity :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity :
- The compound's ability to modulate oxidative stress markers was assessed, showing promising results in enhancing cellular defenses against oxidative damage.
-
Cytotoxicity Assays :
- Cytotoxicity tests on various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting potential as an anticancer agent.
Case Studies
- Case Study on Antiviral Efficacy :
- Case Study on Antioxidant Properties :
Data Summary Table
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-10(8-12(17)14(19)20)24-13-7-5-4-6-11(13)18(22)23/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMUZXZAQMDPI-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














